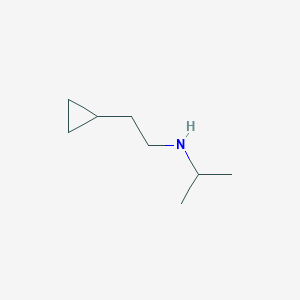

(2-Cyclopropyl-ethyl)-isopropyl-amine

概要

説明

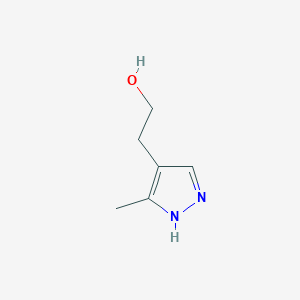

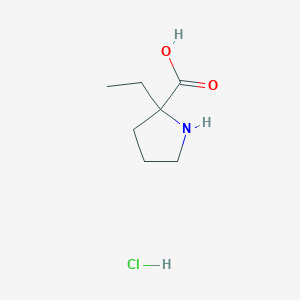

“(2-Cyclopropyl-ethyl)-isopropyl-amine” is a compound that contains a cyclopropyl group, an ethyl group, and an isopropyl group attached to an amine. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule and can affect its reactivity . The ethyl and isopropyl groups are common alkyl groups, and the amine group (NH2) is a basic functional group that can participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclopropyl group, followed by the addition of the ethyl and isopropyl groups. One common method for the synthesis of cyclopropanes is the Simmons-Smith reaction . The addition of the alkyl groups could potentially be achieved through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the cyclopropyl, ethyl, and isopropyl groups around the amine. The cyclopropyl group, due to its ring strain, may influence the overall conformation of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine group and the cyclopropyl group. Amines are basic and can participate in acid-base reactions, nucleophilic substitutions, and can act as ligands in coordination chemistry . The cyclopropyl group, due to its ring strain, can undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .科学的研究の応用

Ethylene Perception and Plant Ripening

One significant application area for related compounds involves the study of ethylene perception in fruits and vegetables, particularly using inhibitors like 1-methylcyclopropene (1-MCP). This compound has been researched extensively for its effects on delaying ripening and senescence, improving the maintenance of product quality post-harvest (Watkins, 2006). Ethylene plays a crucial role in the ripening process, and compounds that inhibit its perception can extend the shelf life of agricultural products.

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds, including amines, present environmental and health hazards due to their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have been studied for their effectiveness in degrading nitrogen-containing compounds, offering insights into environmental remediation technologies (Bhat & Gogate, 2021). These processes can mineralize resistant compounds, improving the efficacy of water treatment schemes and reducing human and environmental risks.

Controlled Release of Active Compounds

Research on the stabilization and controlled release of gaseous/volatile active compounds like 1-MCP and ethylene for agricultural applications highlights the potential for improving the safety and quality of fresh produce. Various methods for achieving controlled release have been developed, focusing on extending the effectiveness of these compounds during storage and transportation (Chen et al., 2020).

Amine-functionalized Metal–Organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) are studied for their potential applications in CO2 capture, catalysis, and membrane technologies due to the strong interaction between CO2 and basic amino functionalities. These frameworks have shown promise in various applications, including environmental remediation and sustainable chemical processes (Lin, Kong, & Chen, 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-cyclopropylethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(2)9-6-5-8-3-4-8/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOWKIJEJVVLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B1465117.png)

![[1-(3,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1465123.png)

![6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1465124.png)

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1465132.png)